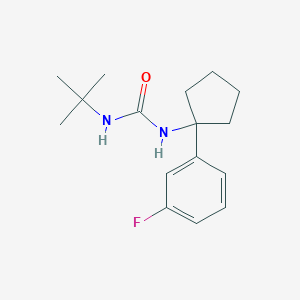
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea is a synthetic organic compound characterized by the presence of a tert-butyl group, a fluorophenyl group, and a cyclopentyl urea moiety
Méthodes De Préparation
The synthesis of 1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the tert-butyl group: This can be achieved through the reaction of isobutylene with a suitable catalyst.
Introduction of the fluorophenyl group: This step involves the fluorination of a phenyl ring, which can be accomplished using reagents such as Selectfluor.
Cyclopentyl urea formation: The final step involves the reaction of cyclopentylamine with an isocyanate derivative to form the urea linkage.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common conditions for these reactions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the major products formed depend on the specific reaction conditions employed .
Applications De Recherche Scientifique
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-(1-phenylcyclopentyl)urea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(tert-Butyl)-3-(1-(4-fluorophenyl)cyclopentyl)urea: The position of the fluorine atom is different, potentially leading to variations in its chemical and biological properties.
Propriétés
Formule moléculaire |
C16H23FN2O |
|---|---|
Poids moléculaire |
278.36 g/mol |
Nom IUPAC |
1-tert-butyl-3-[1-(3-fluorophenyl)cyclopentyl]urea |
InChI |
InChI=1S/C16H23FN2O/c1-15(2,3)18-14(20)19-16(9-4-5-10-16)12-7-6-8-13(17)11-12/h6-8,11H,4-5,9-10H2,1-3H3,(H2,18,19,20) |
Clé InChI |
NRHCAOWWIHRRBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)NC1(CCCC1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


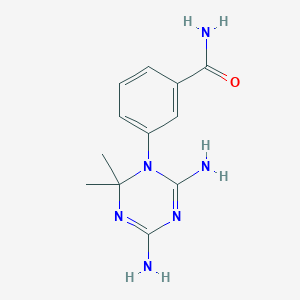

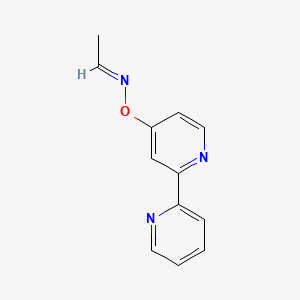
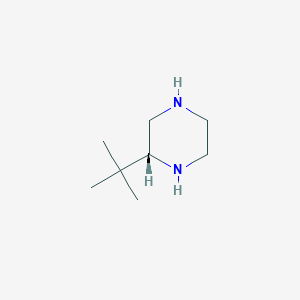
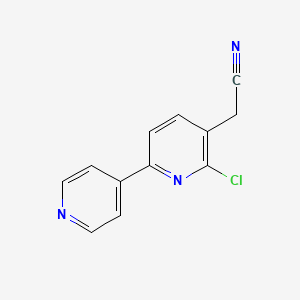
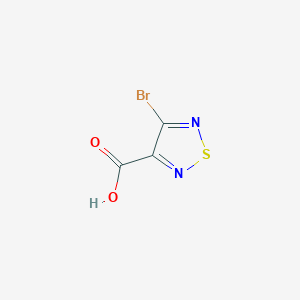


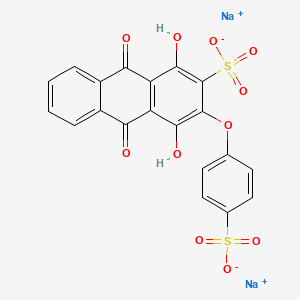
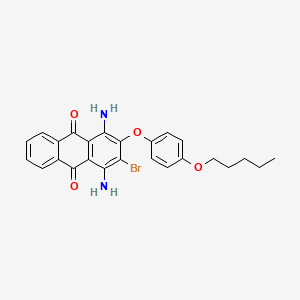
![3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)


